molecular formula C20H15N3O4 B5608659 N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

Cat. No. B5608659
M. Wt: 361.3 g/mol
InChI Key: AOEIQEHYOZILKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from basic aromatic or heteroaromatic substrates. For instance, one approach to synthesizing related compounds includes the acylation reaction of aminophenols with benzoyl chlorides in a suitable solvent such as tetrahydrofuran (THF), followed by characterization through NMR, elemental analysis, and X-ray crystallography (Karabulut et al., 2014). Another method involves the stepwise construction of the oxadiazole ring from hydrazide precursors, highlighting the versatility in synthesizing these compounds (Taha et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using single-crystal X-ray diffraction (SCXRD) and computational methods such as density functional theory (DFT). These analyses reveal the influence of intermolecular interactions, such as hydrogen bonding and π-π stacking, on the molecular conformation and crystal packing. The detailed structural analysis helps in understanding the relationship between the molecular structure and the physicochemical properties of the compound (Karabulut et al., 2014).

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole ring are known for their reactivity towards various chemical agents, leading to a wide range of derivatives with potential biological activities. For example, the reaction of N-phenylbenzamidine with specific chlorides can yield unexpected products, demonstrating the complex reactivity of these systems (Szczepankiewicz et al., 2004). The structural diversity obtained through these reactions underlines the versatility of the oxadiazole moiety as a scaffold for designing new compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal morphology, are closely related to the molecular structure of the compound. The arrangement of molecules in the solid state can significantly affect these properties, which can be tailored by modifying the molecular structure or introducing different functional groups (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical and clinical trials, and optimizing its synthesis for large-scale production .

properties

IUPAC Name

N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-25-16-5-2-4-14(12-16)18(24)21-15-9-7-13(8-10-15)19-22-23-20(27-19)17-6-3-11-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEIQEHYOZILKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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